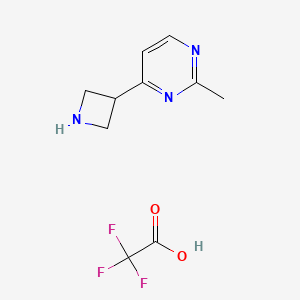

![molecular formula C9H7ClN2S B6308406 2-Aminobenzo[b]thiophene-3-carbonitrile HCl CAS No. 350228-35-2](/img/structure/B6308406.png)

2-Aminobenzo[b]thiophene-3-carbonitrile HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

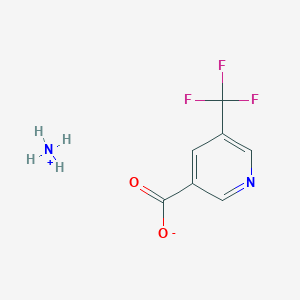

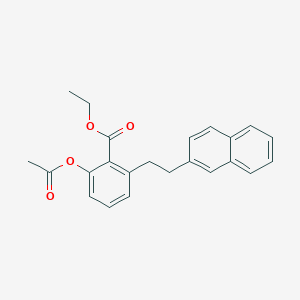

“2-Aminobenzo[b]thiophene-3-carbonitrile HCl” is a chemical compound with the molecular formula C9H6N2S . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling. The reaction involves the use of cyclohexanone and malononitrile in the presence of elemental sulfur and base . The reaction conditions were optimized and the derivatives were obtained in good yield .Molecular Structure Analysis

The molecular structure of “2-Aminobenzo[b]thiophene-3-carbonitrile HCl” consists of 12 heavy atoms, 9 of which are aromatic heavy atoms . The molecule has no rotatable bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.22 . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is soluble, with a solubility of 0.251 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Biological Importance

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This review highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, derivatives that show a broad spectrum of biological activities. The document emphasizes the importance of these compounds in medicinal chemistry, showcasing their potential as therapeutic agents against diseases like rheumatoid arthritis and lupus erythematosus, and as fungicides and herbicides. The review covers synthetic methodologies from the past to present, providing a comprehensive overview of the chemical reactions involved in producing these derivatives with various substituents (Rosales-Hernández et al., 2022).

Environmental Science and Pollution Studies

Occurrence, Toxicity, and Biodegradation of Condensed Thiophenes : This paper reviews the environmental impact of condensed thiophenes found in petroleum, focusing on their toxicity and biodegradation. It examines the types of organosulfur compounds in petroleum and their fate in contaminated environments. The study provides insights into the environmental challenges posed by these compounds and the necessity for effective biodegradation strategies to mitigate their impact (Kropp & Fedorak, 1998).

Chemistry of Ionic Liquids

Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : This critical review focuses on the use of ionic liquids as solvents and catalysts for CO2 capture and conversion into valuable chemicals, specifically quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles. It discusses the unique properties of ionic liquids, including their low vapor pressures and high thermal and chemical stabilities, making them suitable for CO2 conversion processes. The review suggests future directions for research in this area, offering insights into developing novel ionic liquid-based catalysts for environmental applications (Zhang et al., 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is a cyp1a2 and cyp2c19 inhibitor .

Mode of Action

As a CYP1A2 and CYP2C19 inhibitor, it likely interacts with these enzymes and inhibits their activity . These enzymes are involved in the metabolism of various drugs, and their inhibition can affect the pharmacokinetics of these drugs.

Pharmacokinetics

The compound has a logP value of 1.76, indicating its lipophilicity . It has a solubility of 0.251 mg/ml .

Eigenschaften

IUPAC Name |

2-amino-1-benzothiophene-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S.ClH/c10-5-7-6-3-1-2-4-8(6)12-9(7)11;/h1-4H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVMNRUHGUGZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[b]thiophene-3-carbonitrile HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

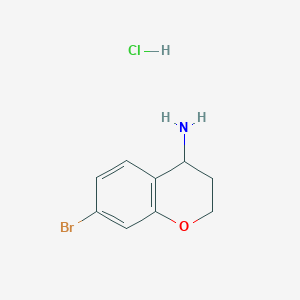

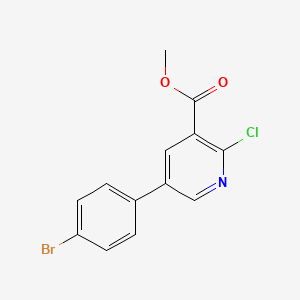

![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)

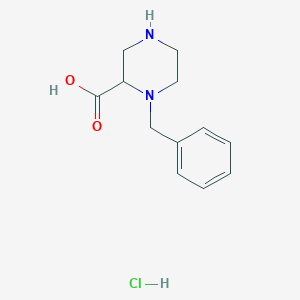

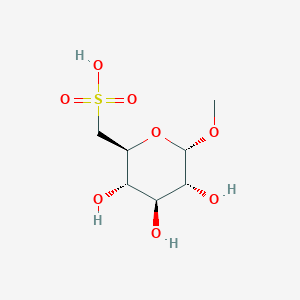

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

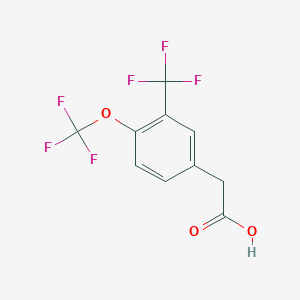

![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)

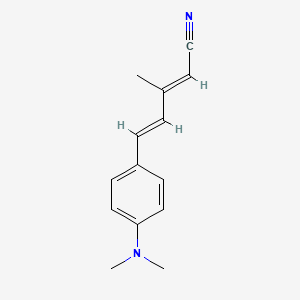

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)